REACTION_SMILES
|
[C:15]([Mg+:16])([CH3:17])([CH3:18])[CH3:19].[C:1]([CH3:2])([CH3:3])([CH3:4])[P:5]([C:6]([CH3:7])([CH3:8])[CH3:9])[C:10]([CH3:11])([CH3:12])[CH3:13].[C:21]([CH3:22])([CH3:23])([CH3:24])[Cl:25].[Cl-:14].[Mg:20]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[P:5]([C:6]([CH3:7])([CH3:8])[CH3:9])[Cl:25]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Mg+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)P(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)P(Cl)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |